2-cyclopropyl-N-(2,6-difluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide
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Overview
Description
2-cyclopropyl-N-(2,6-difluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrazines This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluorophenyl group, and a pyrazolopyrazine core
Preparation Methods
The synthesis of 2-cyclopropyl-N-(2,6-difluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide involves several steps. One common method includes the aminolysis of 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one with various amines in butan-1-ol and under solvent-free conditions . The reaction is successful when the amino group in the reagent is sterically unshielded, and the reaction medium is characterized by a high dielectric permittivity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-cyclopropyl-N-(2,6-difluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets. In medicine, it is being explored for its potential therapeutic applications, including its use as an antiviral, anticancer, and anti-inflammatory agent . In industry, it may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(2,6-difluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antiviral applications, it may inhibit viral replication by targeting viral enzymes .
Comparison with Similar Compounds
2-cyclopropyl-N-(2,6-difluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide can be compared with other similar compounds, such as cyclopropyl (2,6-difluorophenyl)methanamine and 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its pyrazolopyrazine core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyclopropyl-N-(2,6-difluorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O/c17-12-2-1-3-13(18)15(12)19-16(23)21-6-7-22-11(9-21)8-14(20-22)10-4-5-10/h1-3,8,10H,4-7,9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMFLOLRLWQKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)NC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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